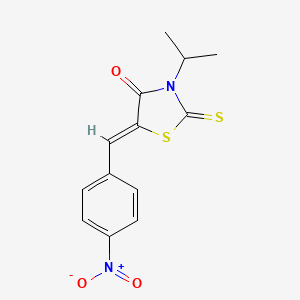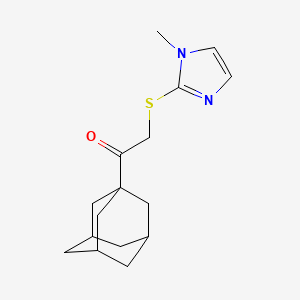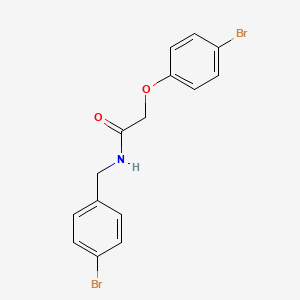![molecular formula C18H21BrN2O2 B10886175 3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B10886175.png)
3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a hydroxyethyl group, and a bromophenyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 2-bromoethanol under basic conditions to form the benzyl(2-hydroxyethyl)amine intermediate.
Amidation Reaction: The intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product, 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium azide (NaN~3~) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE: Similar structure but with a fluorine atom instead of bromine.
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-METHYLPHENYL)PROPANAMIDE: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
属性
分子式 |
C18H21BrN2O2 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC 名称 |
3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C18H21BrN2O2/c19-16-6-8-17(9-7-16)20-18(23)10-11-21(12-13-22)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,23) |
InChI 键 |
JSOZTTOQNKCKCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCC(=O)NC2=CC=C(C=C2)Br)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
![(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886102.png)
![2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886105.png)



![(4-Benzylpiperidin-1-yl)[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886137.png)
![9-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10886154.png)
![N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886156.png)

![3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B10886168.png)
![(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886170.png)
![3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10886171.png)
